2-Aminopyrimidine-5-sulfonic acid

描述

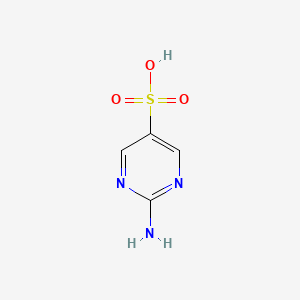

2-Aminopyrimidine-5-sulfonic acid (CAS 16250-08-1) is a heterocyclic compound with the molecular formula C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol . Its structure features a pyrimidine ring substituted with an amino group at position 2 and a sulfonic acid group at position 5 (Figure 1). This compound exhibits high polarity due to the sulfonic acid moiety, contributing to its water solubility (>300°C decomposition temperature) and acidic properties (pKa ~1–2 for sulfonic acid groups). It is commonly used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its reactivity in nucleophilic substitutions and coupling reactions.

属性

IUPAC Name |

2-aminopyrimidine-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3S/c5-4-6-1-3(2-7-4)11(8,9)10/h1-2H,(H2,5,6,7)(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQAGUJIZTWGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648110 | |

| Record name | 2-Aminopyrimidine-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39687-77-9 | |

| Record name | 2-Aminopyrimidine-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Modifications on the Pyrimidine Ring

Sulfonic Acid vs. Sulfonyl Derivatives

- 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid (CAS 914208-17-6): Replacing the sulfonic acid (–SO₃H) with a methylsulfonyl group (–SO₂CH₃) reduces acidity and increases lipophilicity. This derivative (C₆H₆N₂O₄S, MW 218.19 g/mol) is less water-soluble but more reactive in electrophilic aromatic substitutions due to the electron-withdrawing sulfonyl group .

- 2-(Phenylthio)pyrimidine-5-carboxylic acid: Substituting –SO₃H with a phenylthio (–SPh) group (C₁₁H₈N₂O₂S, MW 256.26 g/mol) enhances nucleophilic displacement reactivity, as seen in its synthesis via thiophenol and 2-chloropyrimidine-5-carboxylic acid . The thioether linkage also improves membrane permeability in drug design.

Amino and Thiol Group Variations

- 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid (CAS 875-60-5): This analogue (C₅H₅N₃O₂S, MW 171.17 g/mol) replaces the sulfonic acid with a thiol (–SH) group. The thiol moiety increases nucleophilicity, enabling disulfide bond formation or metal chelation, but reduces solubility compared to the sulfonic acid .

- 5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS 1379324-43-2): Positional isomerism shifts the amino group to position 5 and the sulfonyl group to position 2 (C₆H₇N₃O₄S, MW 217.20 g/mol).

Functional Group Transformations

Sulfonamide Derivatives

- 2-Aminopyrimidine-5-sulfonamide (CAS 99171-23-0): Replacing –SO₃H with –SO₂NH₂ (C₄H₆N₄O₂S, MW 174.18 g/mol) introduces hydrogen-bonding capability and moderate acidity (pKa ~10–11). Sulfonamides are prevalent in antimicrobial agents due to their ability to mimic enzyme substrates .

Carboxylic Acid Analogues

Comparative Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。